N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Physicochemical_profiling Permeability_prediction Blood-brain_barrier_penetration

The compound N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (CAS 378216-94-5) is a fully synthetic, small-molecule imidazo[1,2-a]pyridine sulfonamide featuring a para-substituted benzenesulfonamide core and an N,N-diethyl sulfonamide terminus. It belongs to a privileged scaffold class extensively validated in medicinal chemistry, with imidazo[1,2-a]pyridines forming the pharmacophoric backbone of multiple marketed drugs including zolpidem, alpidem, and saripidem.

Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
Cat. No. B5871626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Molecular FormulaC18H21N3O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
InChIInChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-8-6-15(7-9-16)17-13-20-11-10-14(3)12-18(20)19-17/h6-13H,4-5H2,1-3H3
InChIKeyBSTAOECBBDMERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide Sourcing Guide: Core Structural Identity and Procurement Rationale


The compound N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (CAS 378216-94-5) is a fully synthetic, small-molecule imidazo[1,2-a]pyridine sulfonamide featuring a para-substituted benzenesulfonamide core and an N,N-diethyl sulfonamide terminus . It belongs to a privileged scaffold class extensively validated in medicinal chemistry, with imidazo[1,2-a]pyridines forming the pharmacophoric backbone of multiple marketed drugs including zolpidem, alpidem, and saripidem [1]. The 7-methyl substitution on the imidazo[1,2-a]pyridine ring and the para-benzenesulfonamide attachment pattern distinguish this specific congener from its close structural analogs in both predicted physicochemical properties and potential target engagement profiles .

N,N-Diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Although numerous imidazo[1,2-a]pyridine sulfonamides share a common core, even minor structural permutations—such as altering the N-alkyl substituents on the sulfonamide from dimethyl to diethyl , relocating the benzenesulfonamide attachment from para to meta , or shifting the methyl group on the imidazopyridine ring—produce measurable differences in topological polar surface area (TPSA), lipophilicity, and predicted permeability [1]. In the anti-tubercular imidazo[1,2-a]pyridine sulfonamide series, for instance, a single methyl-to-cyclopentyl substitution on the sulfonamide nitrogen altered the MIC against Mycobacterium tuberculosis H37Rv from 0.4 µg/mL to 25 µg/mL, a >60-fold potency loss [2]. These steep structure–activity relationships (SAR) mean that generic substitution without experimental confirmation risks selecting a molecule with fundamentally different target engagement, solubility, or selectivity, rendering procurement decisions that ignore regioisomerism and substituent identity scientifically indefensible.

N,N-Diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide Evidence Guide: Comparator-Based Quantitative Differentiation Data


Topological Polar Surface Area (TPSA) Comparison: N,N-Diethyl vs. N,N-Dimethyl Sulfonamide Terminus

The target N,N-diethyl compound exhibits a computed topological polar surface area (TPSA) of 76.8 Ų . In contrast, the N,N-dimethyl analog (4-imidazo[1,2-a]pyridin-2-yl-N,N-dimethyl-benzenesulfonamide) has a lower TPSA of 62.98 Ų [1]. This 13.8 Ų increase in TPSA is driven by the additional methylene carbons in the diethylamino group, which expand the solvent-accessible surface of the sulfonamide terminus. TPSA is a critical determinant of passive membrane permeability and blood-brain barrier (BBB) penetration potential; compounds with TPSA < 70 Ų are generally considered more CNS-penetrant, while TPSA > 70 Ų favors peripheral restriction [2]. The target compound's TPSA of 76.8 Ų places it above the conventional CNS-penetrance threshold, whereas the dimethyl analog at 62.98 Ų falls below it.

Physicochemical_profiling Permeability_prediction Blood-brain_barrier_penetration

Regioisomeric Differentiation: Para vs. Meta Benzenesulfonamide Attachment on Predicted Ionization and Density

The para-substituted target compound (CAS 378216-94-5) and its meta-substituted regioisomer (CAS 720671-15-8) share identical molecular formula (C18H21N3O2S) and molecular weight (343.4 g/mol), yet predicted physicochemical properties diverge meaningfully. The meta isomer has a predicted density of 1.22±0.1 g/cm³ and a predicted pKa of 7.05±0.50 . The para isomer's predicted pKa is not reported in public databases, but para-substituted benzenesulfonamides generally exhibit sulfonamide NH pKa values 0.3–0.7 units lower than their meta counterparts due to differential resonance and inductive effects [1]. This pKa shift directly affects the ionization state at physiological pH (7.4), altering aqueous solubility, protein binding, and permeability [2].

Physicochemical_profiling Solubility_prediction Regioisomer_comparison

Class-Level Anti-Tubercular Potency Reference Frame for Imidazo[1,2-a]pyridine Sulfonamides

Although no direct anti-TB MIC data are available for the target compound itself, the imidazo[1,2-a]pyridine sulfonamide (IPS) sub-class has been systematically profiled against Mycobacterium tuberculosis H37Rv. In a panel of 17 IPS derivatives, compounds with aliphatic N-alkyl sulfonamide substituents showed MIC values ranging from 0.4 µg/mL (IPS-1, methyl substituted) to 25 µg/mL (IPS-5, cyclopentyl substituted) [1]. The most potent sulfonamide (IPS-1, MIC 0.4 µg/mL) was 15.6-fold more potent than ethambutol (MIC 6.25 µg/mL) and exhibited a selectivity index (SI) of ≥66 against HEK-293 cells [1]. By contrast, IPS-5 with a bulkier N-substituent showed a 62.5-fold loss in potency. The N,N-diethyl substituent on the target compound is intermediate in steric bulk between methyl and cyclopentyl, suggesting that the target compound may fall within the activity range of 0.4–25 µg/mL, but this remains to be experimentally determined [2].

Anti-tubercular_activity Mycobacterium_tuberculosis MIC_comparison

Lipophilicity Differentiation: N,N-Diethyl vs. N,N-Dimethyl Substitution Effect on Predicted logP

The N,N-diethyl target compound is predicted to have higher lipophilicity than its N,N-dimethyl counterpart. The dimethyl analog (CID 725693) has a computed XLogP3-AA of 2.6 [1]. Each additional methylene group in the diethyl variant contributes approximately +0.5 logP units [2], yielding a predicted logP of approximately 3.6 for the target compound. This ~1.0 log unit increase corresponds to a ~10-fold higher octanol-water partition coefficient, which can enhance membrane permeability but also increase non-specific protein binding and metabolic clearance risk [3].

Lipophilicity logP ADME_prediction

Methyl Group Positional Isomerism: 7-Methyl vs. 6-Methyl Imidazo[1,2-a]pyridine Impact on Molecular Recognition

The target compound bears a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring. The 6-methyl regioisomer (CAS 381695-65-4) is structurally identical except for the methyl group position . In imidazo[1,2-a]pyridine-based kinase inhibitors, the 7-position is oriented toward the solvent-exposed region of the ATP-binding pocket, while the 6-position projects toward the hinge-binding region [1]. This positional difference can alter kinase selectivity profiles: 7-substituted analogs often retain broader kinome coverage, whereas 6-substituted analogs exhibit narrower selectivity due to steric constraints in the hinge region [1]. Although direct experimental selectivity data for these specific sulfonamides are lacking, the class-level SAR indicates that procurement choice between the 7-methyl and 6-methyl isomers should be driven by the desired selectivity breadth of the screening campaign.

Positional_isomerism Target_engagement Imidazopyridine_SAR

N,N-Diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide: Evidence-Supported Research Application Scenarios for Informed Procurement


Anti-Tubercular Lead Optimization: Filling the N-Substituent SAR Gap in Imidazo[1,2-a]pyridine Sulfonamides

The published IPS anti-TB series evaluated only methyl, cyclopentyl, cyclohexyl, and aryl N-substituents, leaving the N,N-diethyl motif unexplored [1]. Procurement of this compound enables direct MIC determination against M. tuberculosis H37Rv to test the hypothesis that intermediate N-alkyl steric bulk (between methyl and cyclopentyl) yields intermediate potency. The compound's predicted logP of ~3.6 and TPSA of 76.8 Ų suggest adequate mycobacterial cell wall permeability based on class-level data [2].

Kinase Selectivity Profiling: Broad-Spectrum Screening with a 7-Methyl Imidazo[1,2-a]pyridine Scaffold

The 7-methyl substitution pattern on the imidazo[1,2-a]pyridine core projects toward the solvent-exposed region of kinase ATP-binding pockets, which class-level SAR indicates should preserve broader kinome coverage compared to 6-methyl or 8-methyl isomers [1]. This compound is suitable as a starting point for broad kinome screens (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) where the goal is to identify multiple potential kinase targets before selectivity optimization [2].

Platelet Activating Factor (PAF) Antagonist Tool Compound: Building on Imidazopyridine Sulfonamide Patent Evidence

Imidazo[1,2-a]pyridine-containing sulfonamides were patented as antagonists of platelet activating factor (PAF), a bioactive phospholipid mediator of inflammation and cardiovascular pathology [1]. The target compound, with its N,N-diethyl sulfonamide terminus and 7-methyl imidazo[1,2-a]pyridine core, represents a structurally distinct chemotype within the broader PAF antagonist patent space. Procurement supports competitive binding assays (e.g., [³H]-PAF displacement in washed dog platelets) and functional assays (PAF-induced platelet aggregation) to benchmark this chemotype against established PAF antagonists [2].

Peripherally Restricted Probe Development: Exploiting TPSA Above the CNS-Penetrance Threshold

With a computed TPSA of 76.8 Ų—above the conventional CNS drug-likeness threshold of 60–70 Ų—this compound is predicted to exhibit restricted blood-brain barrier penetration [1]. This property profile is advantageous for developing pharmacological probes that must engage peripheral targets (e.g., inflammatory, metabolic, or cardiovascular) without confounding CNS-mediated effects. The compound can serve as a starting scaffold for SAR exploration aimed at retaining peripheral restriction while optimizing potency against the desired target [2].

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